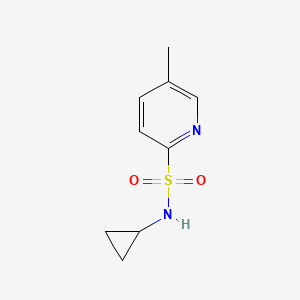![molecular formula C9H7N3 B13950423 6H-Imidazo[1,5,4-de]quinoxaline CAS No. 209-30-3](/img/structure/B13950423.png)
6H-Imidazo[1,5,4-de]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes fused imidazole and quinoxaline rings, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[1,5,4-de]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which can be achieved using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by a modified Pictet–Spengler reaction under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the use of continuous flow reactors for the cyclization reactions. These methods ensure consistent product quality and yield while minimizing the environmental impact.
化学反応の分析
Types of Reactions: 6H-Imidazo[1,5,4-de]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups in the compound allows for easy oxidation to corresponding sulfones.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxylated, and alkylated compounds .
科学的研究の応用
6H-Imidazo[1,5,4-de]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 6H-Imidazo[1,5,4-de]quinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, IkB kinases, and phosphodiesterases PDE4, PDE9, and PDE10A.
Pathways Involved: By inhibiting these targets, this compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
類似化合物との比較
6H-Imidazo[1,5,4-de]quinoxaline can be compared with other similar compounds such as:
Imidazo[1,2-a]quinoxaline: Both compounds share similar structural features and biological activities, but this compound has unique reactivity due to its specific ring fusion pattern.
Quinoxaline Derivatives: These compounds also exhibit diverse biological activities, but the presence of the imidazole ring in this compound enhances its pharmacological profile.
特性
CAS番号 |
209-30-3 |
|---|---|
分子式 |
C9H7N3 |
分子量 |
157.17 g/mol |
IUPAC名 |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-6,10H |
InChIキー |
UDILIWAITCTBJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)NC=CN3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
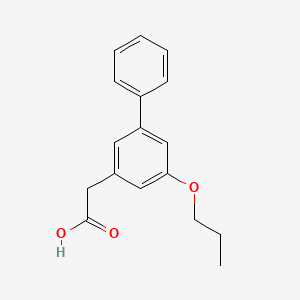

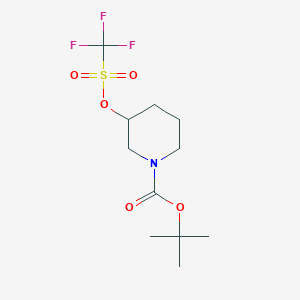
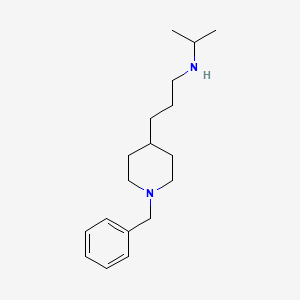
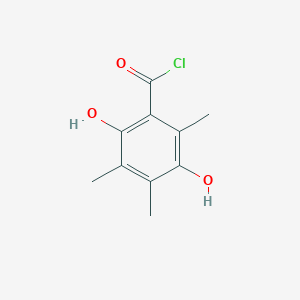
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
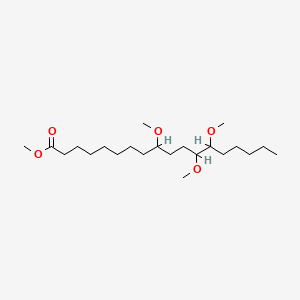
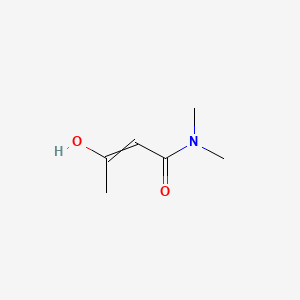
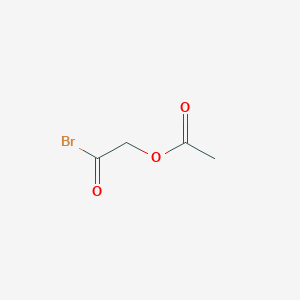
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
